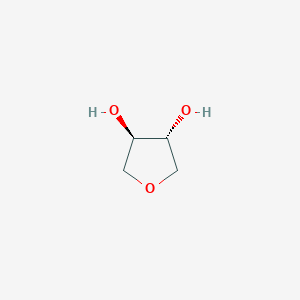

trans-Tetrahydrofuran-3,4-diol

描述

Contextual Significance in Organic Chemistry and Stereochemistry

The significance of trans-Tetrahydrofuran-3,4-diol in organic chemistry is intrinsically linked to its identity as a chiral C4 building block. rsc.org Coming from the "chiral pool," it serves as an inexpensive and readily available starting material for the synthesis of complex, optically active molecules. rsc.orgresearchgate.netacs.org The use of such stereochemically defined synthons is crucial for developing efficient and cost-effective routes to natural products and their structural analogs, which are essential for biological studies. nih.gov

The tetrahydrofuran (B95107) ring system, particularly when substituted with hydroxyl groups, is a common structural motif in a vast array of naturally occurring bioactive compounds, including polyhydroxylated alkaloids and acetogenins. rsc.orgresearchgate.net Consequently, enantiomerically pure tetrahydrofuran diols are highly valuable intermediates. For instance, research has demonstrated the use of related chiral C4 building blocks derived from tartaric acid in the total synthesis of polyhydroxylated alkaloids like (+)-lentiginosine. rsc.org The defined trans stereochemistry allows chemists to set two stereocenters in a target molecule unambiguously, providing a powerful tool for controlling the three-dimensional architecture of the final product. nih.gov

Furthermore, substituted tetrahydrofuran diols are relevant in atmospheric chemistry. For example, cis- and trans-3-methyl-3,4-dihydroxytetrahydrofuran are rearrangement products of isoprene (B109036) epoxydiol (IEPOX) isomers, which are key intermediates in the atmospheric oxidation of isoprene. copernicus.orgpolimi.itresearchgate.netunc.edu The synthesis and study of these compounds are necessary to understand the mechanisms of secondary organic aerosol formation, which has significant environmental and health implications. copernicus.orgpolimi.itresearchgate.netunc.edu

Historical Overview of Tetrahydrofuran Diol Research

Research into tetrahydrofuran and its derivatives has a long history, evolving from industrial production to sophisticated synthetic applications. The parent compound, tetrahydrofuran (THF), is produced on a large scale, with one of the most common industrial methods being the acid-catalyzed dehydration of 1,4-butanediol. wikipedia.orgroyalsocietypublishing.org This foundational process established the stability and accessibility of the tetrahydrofuran ring system.

Over the past few decades, research has increasingly focused on the synthesis of substituted tetrahydrofurans and polymers derived from them. Polytetrahydrofuran diol (PTMG), a polymer produced from THF, became an active field of research, with efforts aimed at developing new production processes beyond traditional methods that used strong mineral acids as catalysts. google.com

The synthesis of tetrahydrofuran diols specifically has been approached through various methods. A classic laboratory method involves the formation of tetrahydrofuran derivatives through the cyclization of 1,4-diols. acs.org More advanced research has focused on the catalytic cyclodehydration of diols using catalysts like heteropoly acids to produce THF and its derivatives with high yields. royalsocietypublishing.org

A significant advancement in the field has been the development of stereoselective synthesis methods to produce specific isomers of substituted tetrahydrofuran diols. The oxidative cyclization of dienes, catalyzed by transition metals like ruthenium or osmium, has emerged as a powerful strategy for preparing substituted tetrahydrofurans with a high degree of diastereoselectivity. researchgate.net The use of readily available chiral starting materials, such as L-ascorbic acid and D- or L-tartaric acid, has been pivotal in achieving practical, multi-gram scale syntheses of enantiomerically pure trans-dihydroxybutyrolactols, which are precursors to compounds like this compound. rsc.orgnih.gov This "chiral pool" approach represents a cornerstone of modern synthetic strategies for accessing these valuable building blocks. acs.org

Table 2: Key Synthetic Approaches to Tetrahydrofuran Diols

| Starting Material | Method | Product Type | Reference |

|---|---|---|---|

| 1,4-Butanediol | Acid-catalyzed dehydration | Tetrahydrofuran (parent) | royalsocietypublishing.org, wikipedia.org |

| 1,n-Diols | Cyclodehydration with heteropoly acids | Substituted cyclic ethers | royalsocietypublishing.org |

| 1,5-Dienes | Ru-mediated oxidative cyclization | 2,5-dihydroxyalkyl-substituted THF-diols | researchgate.net |

Foundational Stereochemical Aspects of the trans-Isomer

The stereochemistry of this compound is defined by the spatial arrangement of the two hydroxyl groups attached to the furanose ring. The term "trans" indicates that the two -OH groups are on opposite sides of the plane of the ring. This arrangement creates two chiral centers at the C3 and C4 positions. The specific enantiomer, (3R,4R) or (3S,4S), is determined by the absolute configuration at these centers.

The presence of these vicinal (adjacent) hydroxyl groups significantly influences the conformational preferences of the flexible five-membered ring. nih.gov Computational studies have been performed to understand the solution conformations of both cis- and this compound. For the trans isomer, the interactions between the hydroxyl groups and the ring atoms dictate the most stable shapes the molecule can adopt. nih.gov These studies help in creating accurate molecular models that predict the behavior of furanose rings, which are fundamental components of many biological molecules, including nucleic acids. nih.gov

The defined stereochemistry is critical for its application in asymmetric synthesis. When used as a chiral building block, the pre-defined stereocenters of this compound are incorporated into a larger molecule, transferring their chirality to the new product. This process, known as stereoconservative or stereospecific reaction, is a highly efficient strategy for constructing complex stereochemical arrays found in many natural products. The ability to synthesize specific enantiomers of this compound, often starting from enantiomerically pure tartaric acid, is therefore of paramount importance for medicinal and synthetic organic chemistry. nih.gov

Structure

3D Structure

属性

CAS 编号 |

473-85-8 |

|---|---|

分子式 |

C4H8O3 |

分子量 |

104.10 g/mol |

IUPAC 名称 |

(3R,4R)-oxolane-3,4-diol |

InChI |

InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4-/m1/s1 |

InChI 键 |

SSYDTHANSGMJTP-QWWZWVQMSA-N |

手性 SMILES |

C1[C@H]([C@@H](CO1)O)O |

规范 SMILES |

C1C(C(CO1)O)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for Trans Tetrahydrofuran 3,4 Diol and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of complex molecules like trans-Tetrahydrofuran-3,4-diol. Researchers have developed sophisticated methods to selectively produce desired stereoisomers, which are crucial for applications in fields such as pharmaceuticals and materials science.

Chiral Catalyst Development and Application in Asymmetric Synthesis

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. In the context of tetrahydrofuran (B95107) diols, several catalytic systems have proven effective.

Chiral diols, such as derivatives of BINOL and TADDOL, have been widely used as organocatalysts. nih.gov These catalysts can activate substrates through non-covalent interactions, facilitating reactions with high enantioselectivity. nih.gov For instance, chiral biphenols have been successfully employed in asymmetric Petasis borono-Mannich allylation reactions to create homoallylic amines, which can be precursors to functionalized tetrahydrofurans. nih.gov

Another powerful strategy involves Sharpless asymmetric dihydroxylation. This method, followed by an intramolecular SN2 displacement, can be performed in a one-pot synthesis to yield trans-fused tetrahydrofuran rings with excellent stereoselectivity. acs.org For example, a mesylate derivative can be subjected to Sharpless asymmetric dihydroxylation using a chiral ligand like (DHQD)₂PHAL, which leads to the formation of a diol that cyclizes in situ to the trans-tetrahydrofuran. acs.org This reaction proceeds with high yield and stereospecificity, often with no other isomers being detectable by NMR. acs.org

The development of ferrocenium-based catalysts has also opened new avenues. Ferrocenium (B1229745) tetrafluoroborate (B81430) has been shown to catalyze the dehydrative cyclization of 1,4-diols to form trisubstituted tetrahydrofurans under relatively mild conditions (45–70 °C). mdpi.com

Table 1: Chiral Catalysts in Tetrahydrofuran Synthesis

| Catalyst Type | Reaction | Key Features | Reference |

| Chiral Diols (e.g., BINOL derivatives) | Asymmetric Allylation/Addition | Organocatalytic; activates substrates via hydrogen bonding. | nih.gov |

| Sharpless Dihydroxylation Catalysts (e.g., (DHQD)₂PHAL/OsO₄) | Asymmetric Dihydroxylation-Cyclization | One-pot synthesis; excellent stereoselectivity for trans-products. | acs.org |

| Ferrocenium Salts (e.g., [FeCp₂]BF₄) | Dehydrative Diol Cyclization | Catalyzes etherification under mild, non-inert conditions. | mdpi.com |

Strategies for Stereochemical Control from Starting Materials

The inherent chirality of readily available starting materials, particularly carbohydrates, provides an effective strategy for controlling the stereochemistry of the final tetrahydrofuran product. This "chiral pool" approach leverages the well-defined stereocenters of natural products to build complex structures.

Carbohydrates such as D-(+)-glucose, L-sorbose, and D-xylose are common starting points. researchgate.netru.nlnih.gov For example, a multi-step synthesis starting from D-(+)-glucose can produce specific stereoisomers of tetrahydrofuran-diols. nih.gov Similarly, a facile route from L-sorbose has been developed to synthesize key tetrahydrofuran fragments of natural products. researchgate.net The stereochemistry of the carbohydrate starting material directly dictates the configuration of the resulting tetrahydrofuran ring. mdpi.com

Another strategy involves the stereospecific rearrangement of 4-phenylsulfanyl-1,3-diols. Under acid catalysis, these diols rearrange to form 3-phenylsulfanyl-tetrahydrofurans with excellent yield and stereospecificity via a researchgate.netmdpi.com-SPh shift, demonstrating how a substituent can direct the stereochemical outcome. rsc.org

Carbohydrate-Based Synthetic Routes to Tetrahydrofuran Diols

Carbohydrates are an abundant and enantiopure class of compounds, making them ideal precursors for the synthesis of valuable chiral building blocks like tetrahydrofuran diols. ru.nl Their polyhydroxylated nature allows for various chemical manipulations to achieve the desired cyclic ether structure.

Syntheses often begin with commercially available sugars which are chemically modified through a sequence of reactions. For example, a route starting from D-xylose involves a Wittig olefination followed by an acid-catalyzed cyclization to afford 2-styryltetrahydrofuran-3,4-diols. ru.nl Similarly, D-fructose can be converted in two steps to a ketone organocatalyst that is used in epoxidation reactions, a key step in many synthetic pathways to functionalized tetrahydrofurans. mdpi.com

Acid-Catalyzed Cyclization Methodologies

Acid-catalyzed cyclization is a fundamental method for forming the tetrahydrofuran ring from an appropriate acyclic precursor, typically a diol. This intramolecular dehydration can be promoted by both Brønsted and Lewis acids.

A study on the cyclization of unprotected carbohydrates to 3,4-dihydroxytetrahydrofurans investigated a range of acid catalysts. ru.nl Lewis acids such as bismuth(III) triflate (Bi(OTf)₃) and iron(III) chloride (FeCl₃), as well as Brønsted acids like triflic acid (TfOH) and hydrochloric acid (HCl), were shown to effectively catalyze the intramolecular hydroxyl substitution. ru.nl The choice of acid can influence the reaction time, yield, and diastereomeric ratio of the products. ru.nl

Heteropoly acids, such as H₃PW₁₂O₄₀, have emerged as highly efficient and selective catalysts for the cyclodehydration of 1,n-diols. nih.govroyalsocietypublishing.org For the synthesis of tetrahydrofuran from 1,4-butanediol, these solid acid catalysts can give yields as high as 98-99% under optimized conditions. royalsocietypublishing.org

Table 2: Acid-Catalyzed Cyclization of Olefinated D-xylose Derivative

| Acid Catalyst (mol%) | Time (h) | Yield (%) | cis:trans Ratio | Reference |

| Bi(OTf)₃ (5) | 18 | 38 | 41:59 | ru.nl |

| TfOH (10) | 3.5 | 49 | 25:75 | ru.nl |

| FeCl₃ (5) | 72 | 44 | 45:55 | ru.nl |

| HCl (5) | 72 | 37 | 32:68 | ru.nl |

Investigation of Novel Precursors and Reaction Pathways

Research into the synthesis of this compound and its derivatives continues to uncover novel precursors and reaction pathways, expanding the synthetic chemist's toolkit.

One such pathway is the mercury(II)-induced cyclization of alkynols. The ring opening of an epoxide with propargylmagnesium bromide, followed by mercury(II)-induced cyclization and subsequent transformations, provides a route to trans-fused hydrofurans. researchgate.net

Tandem reactions that form multiple bonds and stereocenters in a single operation are highly sought after for their efficiency. The tandem Sharpless asymmetric dihydroxylation–SN2 cyclization mentioned earlier is a prime example, converting an α,β-unsaturated ester into a chiral trans-tetrahydrofuran derivative in one stereospecific step. acs.org

The use of γ-butyrolactone derivatives as starting materials also represents an important pathway. uni-regensburg.degoogle.com These lactones can be reduced and functionalized to create the necessary diol precursors for cyclization. For example, (S)-5-hydroxymethyl-2,3-dihydrofuran-2(3H)-one, derived from L-glutamic acid, serves as a precursor for a key fragment in the synthesis of natural products containing the tetrahydrofuran motif. acs.org

Principles of Green Chemistry in Tetrahydrofuran-3,4-diol (B1268618) Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, renewable feedstocks, and more efficient reactions.

The use of carbohydrates as a renewable feedstock is inherently a green approach. ru.nl Furthering this, efforts have been made to replace traditional, often hazardous, solvents with safer, bio-derivable alternatives. For instance, solvents like 2-methyltetrahydrofuran (B130290) and pinacolone (B1678379) have been tested as greener media for enzymatic polymerizations that may involve diol monomers. rsc.org

Catalysis plays a central role in green chemistry. The use of reusable heterogeneous catalysts, such as zeolites or solid heteropoly acids, is a significant improvement over homogeneous acid catalysts like sulfuric acid, which are corrosive and generate problematic waste streams. nih.govroyalsocietypublishing.orgresearchgate.net Heteropoly acids, for example, are highly active and selective for the cyclodehydration of diols and can be easily separated from the reaction mixture. nih.gov

Chemical Reactivity and Derivatization Studies of Trans Tetrahydrofuran 3,4 Diol

Transformations Involving Hydroxyl Functional Groups

The two hydroxyl groups of trans-tetrahydrofuran-3,4-diol are the primary sites for chemical modifications. Their similar reactivity can present challenges in achieving selective functionalization, often requiring carefully controlled reaction conditions or the use of protecting groups. researchgate.net Common transformations of these hydroxyl groups include esterification, etherification, oxidation, and conversion to other functional groups.

Esterification and Acylation: The hydroxyl groups can be readily esterified with various acylating agents. For instance, the reaction with acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding diesters. conicet.gov.ar Selective acylation of one hydroxyl group over the other can be challenging but may be achieved under specific conditions or with bulky acylating agents. rsc.org

Etherification: Alkylation of the hydroxyl groups to form ethers is another common transformation. This can be accomplished using alkyl halides in the presence of a base.

Oxidation: The secondary hydroxyl groups can be oxidized to the corresponding ketone, 3,4-diketotetrahydrofuran. This transformation can be achieved using various oxidizing agents. The resulting diketone is a useful intermediate for further synthetic modifications.

Conversion to Other Functional Groups: The hydroxyl groups can also be converted to other functionalities. For example, they can be transformed into leaving groups, such as tosylates or mesylates, which can then be displaced by nucleophiles to introduce a variety of substituents.

Synthesis and Characterization of Stereodefined Derivatives

The stereochemistry of the two hydroxyl groups in this compound is a key feature that can be transferred to its derivatives. The synthesis of stereodefined derivatives is crucial for applications in asymmetric synthesis and for the preparation of biologically active molecules. mdpi.com

One approach to synthesizing stereodefined derivatives is through the use of chiral starting materials or chiral catalysts. For example, enantiomerically pure this compound can be used to produce chiral derivatives with high stereopurity.

Stereoselective reactions can also be employed to control the stereochemistry of the newly formed stereocenters. For instance, intramolecular cyclization reactions can proceed with high diastereoselectivity, leading to the formation of specific stereoisomers of substituted tetrahydrofurans. researchgate.netrsc.org The stereochemistry of the products is often confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography. conicet.gov.ar

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is essential for controlling the outcome of synthetic transformations. Several key reactions have been the subject of mechanistic studies.

One such reaction is the acid-catalyzed rearrangement of related 1,4-diols. beilstein-journals.org The proposed mechanism often involves the protonation of a hydroxyl group, followed by the loss of water to form a carbocation intermediate. This carbocation can then undergo various rearrangements or cyclizations. conicet.gov.arbeilstein-journals.org In some cases, the reaction may proceed through a pinacol-like rearrangement, although this is not always the case, especially with allylic diols where the carbocation is stabilized by resonance. beilstein-journals.org

The stereospecificity observed in some reactions, such as the deoxydehydration of vicinal diols to alkenes, provides insight into the reaction mechanism. rsc.org For example, the conversion of a trans-diol to a trans-alkene suggests a concerted or stepwise mechanism that preserves the stereochemical integrity of the starting material. rsc.org

Ring-Opening and Ring-Closure Reactions for Scaffold Diversification

The tetrahydrofuran (B95107) ring of this compound can be cleaved under certain conditions, providing access to a variety of acyclic compounds. chemcess.com These ring-opening reactions can be initiated by strong acids or other reagents that can break the C-O bonds of the ether.

Conversely, this compound and its derivatives can be synthesized through ring-closure reactions of acyclic precursors. nih.govmdpi.com Intramolecular SN2 reactions of acyclic precursors containing a hydroxyl group and a suitable leaving group are a common strategy for forming the tetrahydrofuran ring. nih.gov Other methods include intramolecular hydroalkoxylation of alkenols and various metal-catalyzed cyclization reactions. organic-chemistry.org

These ring-opening and ring-closure strategies allow for the diversification of the tetrahydrofuran scaffold, leading to the synthesis of a wide range of molecules with different substitution patterns and stereochemistry. thieme-connect.comresearchgate.net This versatility makes this compound a valuable starting material for the synthesis of complex natural products and other biologically active compounds. mdpi.compreprints.org

Conformational Analysis and Theoretical Chemistry of Trans Tetrahydrofuran 3,4 Diol

Insights into Furanose Ring Conformations in Solution

The conformational behavior of furanose rings in solution is complex due to their high internal flexibility, a stark contrast to the more rigid chair conformations typically seen in six-membered pyranose rings. nih.gov The conformation of these five-membered rings is often described by the concept of pseudorotation, which characterizes the continuous puckering motion of the ring. nih.govnih.govworldscientific.comacs.org

Traditionally, a two-state model, involving "North" and "South" conformations on the pseudorotational itinerary, has been used to interpret experimental data, primarily from NMR spectroscopy. nih.govnih.gov However, recent studies employing molecular dynamics (MD) simulations and advanced computational techniques have questioned the universal applicability of this simplified model. nih.govworldscientific.comnih.gov For many furanosides, the two-state model provides a reasonable approximation of their conformational equilibrium. nih.govnih.gov Yet, in certain cases, such as methyl α-D-arabinofuranoside, the furanose ring can populate a continuum of states, traversing the eastern side of the pseudorotational path between the North and South regions. nih.govnih.gov

The conformational preferences of the furanose ring are significantly influenced by the configuration of its hydroxyl groups. nih.gov Interactions between these substituents, as well as between the hydroxyl groups and the ring oxygen, play a critical role in determining the favored conformations. nih.gov For instance, repulsive interactions between syn-configured vicinal hydroxyl groups can destabilize certain conformations. nih.govnih.gov

Quantum Mechanical (QM) and Molecular Mechanics (MM) Computational Studies

Computational chemistry provides powerful tools to investigate the conformational preferences and energetics of furanose systems at an atomic level. Both quantum mechanics (QM) and molecular mechanics (MM) methods are extensively used to model these flexible rings.

Pseudorotational Energy Surface Calculations

A key application of computational methods is the calculation of the pseudorotational energy surface, which maps the potential energy of the ring as a function of its puckering coordinates. nih.govnih.gov These calculations reveal the low-energy conformations (minima) and the energy barriers between them. For the parent tetrahydrofuran (B95107) (THF) ring, energy minima are found in the East and West quadrants of the pseudorotational path. nih.gov However, the introduction of hydroxyl groups, as in trans-tetrahydrofuran-3,4-diol, shifts the energy minima to the North/South regions, a characteristic feature of furanoses in general. nih.gov

Advanced techniques, such as free energy calculations using molecular dynamics simulations with the pseudorotation parameters as collective variables, have enabled the construction of a complete free energy landscape for the pseudorotation cycle in solution. nih.govnih.govacs.org This provides a more comprehensive understanding of not only the stable conformers but also the transition pathways between them. nih.govnih.govacs.org

Development and Validation of Force Field Parameters for Furanose Systems

Molecular mechanics simulations rely on force fields, which are sets of parameters that define the potential energy of a system. The accuracy of MM simulations is highly dependent on the quality of these parameters. Historically, force fields have struggled to accurately model the conformational energetics of highly substituted furanose rings, partly due to the difficulty in capturing stereoelectronic effects like the gauche effect with simple pairwise potentials. mdpi.comnih.gov

To address this, significant effort has been dedicated to developing and refining force field parameters specifically for furanose systems. nih.govmdpi.comnih.govnih.govresearchgate.netacs.org These efforts involve:

Introducing new atom types: To distinguish furanose ring atoms from their pyranose counterparts, new atom types for ring carbons and the ring oxygen have been introduced in force fields like GLYCAM. nih.gov

Parameter optimization: Torsional parameters are optimized to reproduce the pseudorotational energy profiles and relative energies obtained from high-level QM calculations for a diverse set of model compounds, including cis- and this compound. nih.govmdpi.comnih.gov This ensures that the force field can accurately describe the energy barriers for conformational interconversions. mdpi.com

Validation against experimental data: The newly developed parameters are validated by comparing the results of MD simulations with experimental data, such as NMR J-coupling constants. nih.govmdpi.comnih.govnih.gov For example, new GLYCAM parameters for furanoses have shown excellent agreement, with theoretical J-coupling constants matching experimental values to within 1 Hz on average. nih.govnih.gov

Several force fields have seen specific parameterization for furanoses, including AMBER (with the gaff force field), CHARMM, and GROMOS. nih.govmdpi.comnih.govnih.govresearchgate.netacs.org These refined parameter sets allow for more realistic and predictive simulations of furanose-containing biomolecules. nih.govresearchgate.netacs.org

| Force Field | Key Features of Furanose Parameterization | Model Compounds Used for Development |

| GLYCAM | Introduction of furanose-specific atom types (Cf, Of). Torsion terms developed for hydroxyl group interactions. | Tetrahydrofuran, cis- and this compound, tetrahydrofuran-3-ol. nih.gov |

| AMBER (gaff) | Refinement of torsional parameters for fluoro-substituted furanoses. Optimized to reproduce pseudorotation phase angles and relative energies from QM. | Mono- and di-fluoro substituted furanose ring systems. mdpi.comnih.gov |

| CHARMM | Extension to model polysaccharides with furanose sugars. Parameters for various pyranose-furanose and furanose-furanose linkages. | Monomers and dimers of tetrahydropyran (B127337) (THP) and tetrahydrofuran (THF). nih.gov |

| GROMOS | United-atom force field for furanose carbohydrates. Compatible with existing pyranose parameters. | Oxolane, sucrose, and various furanose monomers. acs.org |

Analysis of Intramolecular Interactions and Their Conformational Impact

The conformation of the furanose ring is a delicate balance of various intramolecular interactions. nih.govub.eduub.edu Computational methods are invaluable for dissecting and quantifying these interactions. The configuration of hydroxyl groups significantly impacts ring conformation through steric and electrostatic interactions. nih.gov Repulsive forces between vicinal hydroxyl groups in a syn arrangement can disfavor certain ring puckers, such as the East/West conformations. nih.govnih.gov

Hydrogen bonding, both intramolecular and with solvent molecules, also plays a crucial role. ub.edu Computational studies can predict the strength and geometry of these hydrogen bonds, revealing how they can stabilize specific conformations. The interplay between these non-covalent interactions ultimately dictates the conformational landscape of molecules like this compound. ub.edu

Prediction and Elucidation of Spectroscopic Signatures via Computational Methods

Computational methods are instrumental in predicting and interpreting spectroscopic data, which provides the primary experimental window into furanose conformation.

NMR spectroscopy is a cornerstone technique for studying solution-state conformations. nih.govworldscientific.comresearchgate.net Key parameters like ³J-coupling constants are highly sensitive to the dihedral angles of the furanose ring and, therefore, to its conformation. nih.govworldscientific.comacs.org QM calculations are used to derive Karplus relationships, which are equations that relate the ³J-coupling constant to the corresponding torsion angle. worldscientific.comacs.org By combining these theoretical relationships with conformational populations obtained from MD simulations, theoretical ³J-coupling constants can be calculated and compared directly with experimental values, providing a robust validation of the computational model. nih.govacs.org

Vibrational spectroscopy, such as infrared multiple photon dissociation (IRMPD) spectroscopy, offers another avenue for probing molecular structure, particularly in the gas phase. researchgate.netrsc.org Computational chemistry can predict the vibrational frequencies associated with different conformers. researchgate.net This allows for the assignment of experimental spectra and can provide a "fingerprint" to distinguish between different ring forms, such as furanose and pyranose isomers. researchgate.netrsc.org

| Spectroscopic Technique | Computational Application | Information Gained |

| NMR Spectroscopy | Derivation of Karplus equations (relating J-coupling to dihedral angles). Calculation of theoretical J-coupling constants from MD simulation populations. | Detailed solution-state conformational equilibria (e.g., North/South populations), validation of force fields. nih.govacs.orgnsf.gov |

| IRMPD Spectroscopy | Prediction of vibrational frequencies for different conformers. | Gas-phase structural identification, diagnostic fingerprints for specific ring sizes and conformations. researchgate.netrsc.org |

Quantification of Anomeric and Exo-Anomeric Effects in Related Furanosides

Stereoelectronic effects, particularly the anomeric and exo-anomeric effects, are fundamental in carbohydrate chemistry and significantly influence the conformation of furanosides. nih.govamazonaws.comresearchgate.net The anomeric effect describes the preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial or pseudo-axial position. amazonaws.com This is an endocyclic effect involving the ring oxygen. amazonaws.comresearchgate.net The exo-anomeric effect pertains to the preferred orientation of the aglycone group attached to the anomeric carbon. nih.govamazonaws.comresearchgate.net

While extensively studied in pyranoses, the quantification of these effects in the highly flexible furanose systems has been more challenging. nih.govresearchgate.net Computational studies have been pivotal in isolating and quantifying these effects. QM calculations have been employed to determine the energetic magnitude of the endo- and exo-anomeric effects in furanosides for the first time. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of Trans Tetrahydrofuran 3,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For trans-tetrahydrofuran-3,4-diol, NMR is instrumental in confirming its stereochemistry and understanding its conformational behavior in solution.

Analysis of Proton-Proton Coupling Constants and Electronegativity Correlations

Proton-proton (¹H-¹H) coupling constants (J-couplings) are crucial for determining the relative orientation of neighboring protons. In cyclic systems like tetrahydrofuran (B95107), the magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. dntb.gov.ua For this compound, the protons on carbons 3 and 4 (H3 and H4) are in a trans configuration. The observed coupling constants for vicinal protons in such five-membered rings are influenced by the ring's puckering and the electronegativity of the substituents. ipb.pt

The electronegativity of the hydroxyl groups in this compound influences the chemical shifts of the adjacent protons. The oxygen atoms withdraw electron density, causing the H3 and H4 protons to be deshielded and resonate at a lower field compared to the protons on carbons 2 and 5. This effect, in conjunction with the analysis of coupling constants, helps to assign the signals in the ¹H NMR spectrum to the specific protons within the molecule.

Typical ³JHH values for protons on adjacent sp³-hybridized carbons are in the range of 6-8 Hz. libretexts.orgucsd.edu However, the specific values for this compound will depend on the time-averaged conformation of the five-membered ring in solution. The analysis of these coupling constants provides direct evidence for the trans stereochemistry of the hydroxyl groups.

Application of ³J-Coupling Constants for Solution Conformation Determination

The tetrahydrofuran ring is not planar and undergoes pseudorotation, rapidly interconverting between various envelope and twist conformations. dntb.gov.uaresearchgate.net The observed ³J-coupling constants in the NMR spectrum are a weighted average of the coupling constants for all the populated conformations. nih.govcdnsciencepub.com By comparing the experimental ³J-coupling constants with theoretical values calculated for different possible conformations, the predominant conformation in solution can be determined. nih.govresearchgate.net

For furanose rings, which are structurally related to tetrahydrofuran-3,4-diol (B1268618), a two-state model is often a reasonable description of the ring conformation. nih.gov However, more complex scenarios where the ring populates a continuum of states can also occur. nih.gov Theoretical calculations, such as those employing density functional theory (DFT), can be used to predict the ³J-coupling constants for various conformers. The correlation between the calculated and experimental values can then be used to assess the accuracy of the conformational model. nih.gov

Chiral Chromatographic Methods for Enantiomeric Purity Assessment

This compound is a chiral molecule and can exist as a pair of enantiomers, (3R,4R)- and (3S,4S)-tetrahydrofuran-3,4-diol. Determining the enantiomeric purity, or the enantiomeric excess (ee), is crucial in many applications, particularly in the synthesis of pharmaceuticals and other biologically active molecules. acs.orgresearchgate.net

Chiral chromatography, also known as enantioselective chromatography, is the most widely used technique for separating and quantifying enantiomers. chiralpedia.commdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common chiral chromatographic techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). chiralpedia.comfagg.be

To assess the enantiomeric purity of a sample of this compound, it would be passed through a column containing a suitable CSP. The two enantiomers would elute at different retention times, and the area under each peak in the resulting chromatogram would be proportional to the amount of that enantiomer present. This allows for the precise determination of the enantiomeric ratio and the calculation of the enantiomeric excess. acs.org The selection of the appropriate CSP is critical for achieving successful enantioseparation. mdpi.com

Mass Spectrometry for Structural Elucidation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, MS can confirm its molecular formula (C₄H₈O₃) and provide insights into its structure. nih.govnih.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ may be observed, although it can be weak due to the facile fragmentation of the molecule. The fragmentation pathways are influenced by the positions of the hydroxyl groups and the ether linkage. Common fragmentation patterns for cyclic ethers and diols include the loss of water (H₂O), formaldehyde (B43269) (CH₂O), and other small neutral molecules.

The NIST Mass Spectrometry Data Center provides fragmentation data for tetrahydrofuran-3,4-diol, showing prominent peaks at m/z 44 and 43, with another significant peak at m/z 61. nih.gov The analysis of these fragment ions can help to piece together the structure of the original molecule. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide even more detailed structural information by isolating a specific ion and inducing further fragmentation. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

To obtain the X-ray crystal structure of this compound, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The crystal structure would unequivocally confirm the trans relationship between the two hydroxyl groups. It would also reveal the specific puckered conformation of the tetrahydrofuran ring in the solid state, which may be an envelope or a twist form. bris.ac.ukresearchgate.net Furthermore, the crystal structure would show intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of adjacent molecules, which dictate the packing of the molecules in the crystal lattice. While no specific X-ray crystal structure for the parent this compound was found in the search, the technique has been applied to numerous substituted tetrahydrofuran diol derivatives, demonstrating its utility in unambiguously establishing their stereochemistry and conformation. bris.ac.ukresearchgate.netmmu.ac.ukfrontiersin.orgmdpi.com

Applications of Trans Tetrahydrofuran 3,4 Diol in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block

The intrinsic chirality and C2 symmetry of trans-Tetrahydrofuran-3,4-diol make it an exemplary chiral building block. researchgate.net Originating from the chiral pool, it provides a cost-effective route to enantiomerically pure products, circumventing the need for often complex asymmetric induction steps. The tetrahydrofuran (B95107) core is a common motif in a multitude of biologically active natural products, making this diol a strategic starting point for their synthesis. conicet.gov.armdpi.com

Strategic Integration in Total Synthesis Efforts

The utility of this compound and its derivatives is prominently demonstrated in the total synthesis of complex natural products. The defined stereochemistry of the diol can be carried through a synthetic sequence to establish the core structure of a target molecule with high fidelity.

A notable example is the formal total synthesis of sphydrofuran. ru.nl In this process, a 3,4-dihydroxytetrahydrofuran derivative, synthesized from D-xylose, serves as a key intermediate. ru.nl This highlights a strategy where carbohydrates are used as a sustainable feedstock to produce these valuable chiral building blocks. ru.nl The synthesis of various tetrahydrofuran lignans, such as burseran (B1254439) and dehydroxycubebin, also relies on building blocks with a pre-defined trans-substituted furan (B31954) ring to control the final stereochemistry. mdpi.com Similarly, the construction of the bis-tetrahydrofuran (THF) cores found in annonaceous acetogenins, a class of potent cytotoxic compounds, often employs chiral diols to set the complex stereochemical array of the final molecule. rsc.orgresearchgate.net In one approach, a C2-symmetrical diol is used as the sole carbon source to construct the intricate bis-THF core. rsc.org

The table below summarizes selected examples where tetrahydrofuran diol scaffolds are integral to the synthesis of complex molecules.

| Target Molecule/Class | Precursor/Building Block | Key Synthetic Strategy | Reference |

| Sphydrofuran (Formal) | 2-Styryltetrahydrofuran-3,4-diol (from D-xylose) | Wittig reaction and acid-catalyzed intramolecular cyclization of an unprotected carbohydrate. | ru.nl |

| Tetrahydrofuran Lignans | Substituted Tetrahydrofuran | Michael addition to establish trans-stereochemistry, followed by cyclization. | mdpi.com |

| Annonaceous Acetogenins | (3R,4R)-1,5-Hexadiene-3,4-diol | Ring-closing metathesis of a tethered diene-diol to form the bis-THF core. | rsc.org |

| (-)-Isolaurallene | TIPS-protected (S)-glycidol (leading to a THF intermediate) | Intramolecular nitrile anion alkylation to form the α,α′-trans-tetrahydrofuran ring. | acs.org |

Role in Stereochemical Control and Asymmetric Construction

The rigid trans-diol arrangement is fundamental to its role in stereochemical control. This pre-set configuration powerfully influences the stereochemical outcome of subsequent reactions, either on the hydroxyl groups themselves or at adjacent positions. This substrate-controlled diastereoselectivity simplifies the construction of molecules with multiple contiguous stereocenters.

For instance, in the synthesis of 3,4-disubstituted tetrahydrofuran lignans, the stereochemistry is often established during a Michael addition, where the existing stereocenters direct the approach of the nucleophile to form the desired trans product. mdpi.com Similarly, intramolecular cyclization reactions are profoundly influenced by the diol's stereochemistry. The synthesis of the trans-fused tetrahydrofuran core of marine natural products like (-)-isolaurallene was achieved via an intramolecular alkylation, where the substrate's stereochemistry dictated the formation of the final ring system. acs.org This control is crucial, as different protecting groups on the diol can be used to favor the formation of either cis or trans products by enabling or disabling chelation control with metal-based reagents. mdpi.com This strategic manipulation allows access to a wide range of diastereomers from a single chiral precursor. researchgate.net

Design and Synthesis of Chiral Ligands for Catalysis

This compound is an excellent scaffold for developing new chiral ligands for asymmetric catalysis. mdpi.com Its C2 symmetry is a desirable feature in ligand design, often leading to high levels of enantioselectivity in catalytic transformations. The two hydroxyl groups provide convenient handles for chemical modification, allowing for the synthesis of a diverse family of ligands, including diamines, aminoalcohols, and phosphines. arkat-usa.orgkirj.ee

These ligands, when complexed with a metal center (e.g., Titanium, Copper, Rhodium, Nickel), create a chiral environment that can effectively discriminate between the two prochiral faces of a substrate. mdpi.comresearchgate.net For example, chiral diamine ligands derived from L-tartaric acid via the corresponding tetrahydrofuran-3,4-diol (B1268618) have been successfully employed in the asymmetric addition of diethylzinc (B1219324) to aldehydes and ketones, producing chiral alcohols with moderate to good enantioselectivity. arkat-usa.org Similarly, tartramide derivatives have been used as chiral auxiliaries in catalysts for asymmetric oxidation reactions. kirj.ee The performance of these ligands underscores the successful transfer of chirality from the diol backbone to the final product of the catalyzed reaction.

The following table presents data on the application of a chiral ligand derived from tartaric acid in the asymmetric addition of diethylzinc to various ketones.

| Substrate (Ketone) | Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Acetophenone | 8 | 85 | 60 | arkat-usa.org |

| p-Methoxyacetophenone | 8 | 82 | 68 | arkat-usa.org |

| p-Chloroacetophenone | 8 | 88 | 70 | arkat-usa.org |

| 2-Acetonaphthone | 8 | 80 | 72 | arkat-usa.org |

Ligand 8 is a chiral sulfonamide derivative synthesized from tetrahydrofuran-3,4-diol, which is derived from L-tartaric acid. arkat-usa.org

Employment as a Scaffold in Supramolecular Chemistry Research

In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. The defined geometry and hydrogen-bonding capabilities of this compound make it an attractive scaffold for designing such systems. nih.gov The two hydroxyl groups, held in a specific spatial orientation by the rigid tetrahydrofuran ring, can act as reliable hydrogen bond donors and acceptors.

This allows the diol to serve as a foundational unit in the construction of larger architectures like hydrogen-bonded networks, chains, or helices. rsc.org While direct research focusing solely on this diol in supramolecular applications is emerging, its structural similarity to well-established building blocks, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are also derived from tartaric acid, highlights its potential. nih.gov These TADDOLs are known to form extensive hydrogen-bonded networks and act as hosts in inclusion complexes. The rigid, C2-symmetric diol core of this compound provides a similar platform for creating predictable, ordered supramolecular assemblies. researchgate.net

Precursor for Advanced Polymeric Materials and Architectures

The bifunctional nature of this compound allows it to act as a monomer in polymerization reactions, leading to the creation of advanced polymeric materials. The diol can be incorporated into polymer backbones, such as polyesters and polyurethanes, imparting specific properties derived from its rigid and chiral structure. nih.govresearchgate.net

For example, diols are key components in the synthesis of poly(hydroxy-urethane)s. nih.gov The reaction of a bis(cyclic carbonate), which can be synthesized from a tetrahydrofuran diol derivative, with a diamine leads to the formation of cross-linked polyurethane networks. nih.gov The stereochemistry of the diol unit can influence the polymer's morphology and properties, such as its thermal stability and crystallinity. Furthermore, derivatives like 2,5-dihydroxymethyltetrahydrofuran (DHMTHF) are recognized as important bio-based precursors for polyesters and polyols. researchgate.net The use of such furan-based diols, often derived from renewable resources like 5-hydroxymethylfurfural (B1680220) (HMF), is a key aspect of developing more sustainable plastics. google.comgoogle.com The chemical recycling of polytetrahydrofuran (PTHF) into valuable polyesters further demonstrates the importance of the THF scaffold in creating sustainable polymer life cycles. chinesechemsoc.org

Development of Chemical Scaffolds for Biochemical Research

The tetrahydrofuran ring is a privileged scaffold found in numerous natural products with significant biological activity. mdpi.com Consequently, this compound serves as an excellent starting point for the synthesis of novel compounds for biochemical and medicinal chemistry research. ucl.ac.ukacs.org Its three-dimensional structure is well-suited for creating molecules that can interact specifically with the complex binding sites of biological macromolecules like proteins and enzymes.

A clear application is in the development of novel nucleoside analogues. For instance, derivatives of tetrahydrofuran-3,4-diol have been used as the core sugar-like scaffold in the synthesis of purine-based compounds designed to target enzymes in pathogenic organisms. nih.gov In one study, a library of nucleoside analogues based on a (hydroxymethyl)tetrahydrofuran-3,4-diol scaffold was synthesized and screened for inhibitory activity against a heat shock protein in Plasmodium falciparum, the parasite responsible for malaria. nih.gov This work exemplifies how the diol's structure can be elaborated with various functional groups to probe biological space and identify potential therapeutic leads. nih.gov

Occurrence and Chemotaxonomic Relevance of Trans Tetrahydrofuran 3,4 Diol in Natural Products Research

Identification in Plant Extracts via Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical method for separating and identifying volatile and semi-volatile compounds within complex mixtures, such as plant extracts. The technique has been instrumental in the detection of trans-Tetrahydrofuran-3,4-diol in various botanical sources. Following extraction from the plant material, typically using a polar solvent like methanol (B129727), the extract is analyzed. In the GC-MS system, the compound is volatilized and separated from other components based on its boiling point and interaction with the chromatography column. The mass spectrometer then fragments the molecule and records its mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint for identification.

Research studies have successfully identified this compound in methanolic extracts of different plants. For instance, it was detected in the root extract of Calotropis gigantea. researchgate.netresearchgate.net Similarly, a broad chemotaxonomic screening of twelve species from the Mimosoideae subfamily, including various species of Acacia, Albizia, and Leucaena, also reported the presence of this compound. researchgate.net The identification in these cases is typically achieved by comparing the obtained mass spectrum with established spectral libraries, such as the NIST Mass Spectrometry Data Center. nih.gov

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | Reference |

|---|---|---|---|---|

| Calotropis gigantea | Root | Methanol | GC-MS | researchgate.netresearchgate.net |

| Mimosoideae Species (various) | Leaves | Methanol | GC-MS | researchgate.net |

Implications for Natural Product Isolation and Structural Characterization

The physicochemical properties of this compound present specific considerations for its isolation and structural elucidation from natural sources. As a small, polar diol, it exhibits high water solubility, which can complicate its extraction and purification from the complex aqueous matrix of plant cells. rsc.org The isolation process typically begins with the extraction of the plant material using polar solvents, followed by multi-step chromatographic operations to separate the target compound from a multitude of other primary and secondary metabolites. researchgate.net

The isolation of such a compound often involves:

Extraction: Utilizing polar solvents like methanol or ethanol (B145695) to efficiently extract small, hydrophilic compounds from the plant matrix.

Solvent Partitioning: Separating compounds based on their differential solubility in immiscible solvents to achieve initial fractionation.

Chromatography: Employing techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to purify the compound. The choice of stationary and mobile phases is critical to achieve separation from other polar compounds like sugars or organic acids.

For structural characterization, GC-MS is a primary tool due to the compound's volatility. nih.gov The mass spectrum provides the molecular weight (104.1 g/mol ) and a specific fragmentation pattern that aids in its identification. researchgate.netnih.gov Further confirmation of the trans stereochemistry and the precise structure requires more advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which would reveal the connectivity and spatial arrangement of the atoms in the molecule.

Significance in Chemotaxonomic Studies for Species Differentiation

Chemotaxonomy utilizes the chemical constituents of organisms as characters for classification and understanding evolutionary relationships. The presence, absence, or relative abundance of specific compounds can serve as a chemical marker to differentiate between species, genera, or even families. medinadiscovery.com

Future Research Directions and Emerging Trends in Trans Tetrahydrofuran 3,4 Diol Chemistry

Pursuit of More Efficient and Environmentally Sustainable Synthetic Routes

The development of green and sustainable chemical processes is a paramount goal in modern chemistry. nih.gov For trans-tetrahydrofuran-3,4-diol, future research will undoubtedly focus on synthetic strategies that are not only high-yielding but also economically viable and environmentally benign. Key trends involve the use of catalytic systems that minimize waste and operate under mild conditions.

One promising avenue is the advancement of catalytic dehydrative cyclization of 1,4-diols, a method that aligns with green chemistry principles by generating only water as a byproduct. mdpi.com While iron catalysts like ferrocenium (B1229745) tetrafluoroborate (B81430) have been shown to be effective for producing substituted tetrahydrofurans, future work will likely seek to adapt these and other earth-abundant metal catalysts for the stereoselective synthesis of the trans-3,4-diol. mdpi.com Another area of intense interest is the application of biocatalysis. The use of enzymes, such as nitrile hydratases in other chemical productions, demonstrates the potential for highly selective and efficient transformations under aqueous conditions, which could significantly reduce the environmental footprint compared to traditional organic synthesis. nih.gov

Furthermore, the concept of the "E-factor" (Environmental Factor), which measures the amount of waste generated per kilogram of product, is becoming a critical metric for assessing the sustainability of a synthetic route. rsc.org Future synthetic designs for this compound and its derivatives will aim for a significantly lower E-factor. This can be achieved by optimizing solvent use, employing one-pot procedures, and utilizing catalytic rather than stoichiometric reagents. nih.govrsc.org For instance, recent studies on producing bio-based lubricants from furan (B31954) derivatives have highlighted the use of solid acid catalysts like Amberlyst-15 and hydrogenation catalysts like Ru/Al₂O₃ to achieve high yields and reduce CO₂ emissions compared to fossil-fuel-based processes. rsc.org Similar integrated approaches could be envisioned for the large-scale, sustainable production of this compound.

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Catalytic Dehydrative Cyclization | Atom economy (water is the only byproduct), use of low-toxicity catalysts (e.g., iron). mdpi.com | Development of stereoselective catalysts to favor the trans isomer. |

| Biocatalysis | High selectivity, mild reaction conditions (aqueous media, room temperature), reduced waste. nih.gov | Engineering enzymes for the direct conversion of bio-based precursors. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced solvent use and purification steps, lower E-factor. rsc.orgacs.org | Designing cascade reactions starting from simple, renewable feedstocks. |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. | Implementation for continuous and efficient production. |

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

Beyond its synthesis, the future of this compound chemistry lies in uncovering new ways to functionalize its core structure. The diol motif offers a rich platform for stereoselective transformations, and emerging catalytic methods are set to expand its synthetic utility significantly.

A major area of future exploration is the selective functionalization of the C-H bonds of the tetrahydrofuran (B95107) ring. Recent breakthroughs in photoredox and nickel dual catalysis have enabled the direct arylation of α-oxy C(sp³)-H bonds in cyclic ethers. organic-chemistry.org Applying this technology to this compound or its protected derivatives could provide a direct route to novel aryl-substituted analogs, which are prevalent in biologically active molecules. acs.org

Another exciting frontier is the development of stereospecific ring-opening reactions. Nickel-catalyzed cross-coupling reactions have been shown to open substituted tetrahydrofuran rings with clean inversion of stereochemistry, yielding valuable acyclic polyketide fragments. acs.org Future research could explore the controlled ring-opening of this compound derivatives to generate highly functionalized and stereochemically defined linear chains, which are key intermediates in natural product synthesis.

Furthermore, the diol functionality itself is a gateway to novel transformations. While classic reactions like protection and oxidation are well-established, future work could focus on unprecedented catalytic reactions that exploit the specific trans stereochemistry. This might include developing catalysts for asymmetric derivatization of one hydroxyl group over the other or using the diol as a chiral ligand or directing group for reactions on other parts of the molecule. The development of rhodium(II)-catalyzed transformations of triazoles to form dihydrofuran-3-imines showcases how metal carbenoid chemistry can be harnessed to build complexity on the furanoid scaffold, a strategy that could be adapted for the diol. acs.org

| Reaction Type | Potential Outcome | Emerging Catalytic System |

| C(sp³)-H Functionalization | Direct introduction of aryl, alkyl, or other functional groups onto the THF backbone. organic-chemistry.org | Photo-HAT/Nickel dual catalysis. organic-chemistry.org |

| Stereospecific Ring-Opening | Formation of acyclic, stereodefined polyol or amino alcohol fragments. acs.org | Nickel/DPEphos catalyzed cross-coupling. acs.org |

| Asymmetric Diol Derivatization | Selective functionalization of one hydroxyl group, creating chiral building blocks. | Chiral transition metal or organocatalysts. |

| [3+2] Annulation Reactions | Construction of complex polycyclic systems using the diol as a starting point. nih.gov | Lewis acid catalysis (e.g., Sn(OTf)₂). nih.gov |

Computational Design and Prediction of New Derivatives with Tailored Stereochemistry

The synergy between computational chemistry and synthetic chemistry is a powerful engine for innovation. For this compound, in silico methods are becoming indispensable for predicting the properties of new derivatives and guiding synthetic efforts toward molecules with specific, tailored functions.

Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory are increasingly used to understand the conformational landscape of tetrahydrofuran rings. aip.org These calculations can accurately predict the relative stabilities of different conformers (e.g., "twisted" C₂ vs. "bent" Cₛ) and how substituents influence this balance. aip.org For this compound, future computational studies will likely focus on modeling how different protecting groups or appended functionalities affect the ring's conformation and, consequently, its reactivity and biological interactions. This predictive power allows chemists to design derivatives with specific three-dimensional shapes required for binding to biological targets like enzymes or receptors. aip.org

Moreover, computational tools can be used to model reaction mechanisms and predict stereochemical outcomes. For example, in designing catalysts for the stereoselective synthesis or transformation of the diol, quantum mechanical calculations can help elucidate transition states and identify the origins of stereocontrol. This insight is crucial for the rational design of more efficient and selective catalysts, moving beyond empirical screening to a knowledge-driven approach.

The prediction of physicochemical properties is another key application. Computational models can estimate properties like lipophilicity (LogP) and topological polar surface area (TPSA), which are critical parameters in medicinal chemistry for drug absorption and distribution. chemscene.com By screening virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with the most promising predicted profiles for specific applications, such as novel therapeutics or advanced materials.

| Computational Method | Application in this compound Research | Predicted Outcome/Insight |

| DFT/MP2 Calculations | Conformational analysis of new derivatives. aip.org | Prediction of the most stable 3D structure and its influence on reactivity. |

| Transition State Modeling | Elucidation of reaction mechanisms for synthesis and functionalization. | Rational design of stereoselective catalysts. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or physical properties. | Design of derivatives with enhanced potency or desired material properties. |

| Virtual Screening | In silico evaluation of large libraries of potential derivatives. preprints.org | Prioritization of synthetic targets for medicinal or materials science applications. |

Expansion of Academic Applications in Interdisciplinary Chemical Sciences

The simple yet versatile structure of this compound makes it an ideal scaffold for exploration in a wide range of interdisciplinary fields. Its inherent chirality and functionality are valuable assets in medicinal chemistry, materials science, and supramolecular chemistry.

In medicinal chemistry, the tetrahydrofuran motif is a well-known privileged structure found in numerous natural products and pharmaceuticals. acs.org The trans-3,4-diol is a key building block for the synthesis of non-proteinogenic α-amino acids like Furanomycin, which exhibits antibacterial activity. preprints.org It is also a precursor for intermediates used in the synthesis of HIV protease inhibitors such as Darunavir. rsc.org Future research will likely expand on this by incorporating the diol into new molecular architectures to target a broader range of diseases. Its use as a constrained scaffold can help in the design of peptidomimetics or as a sugar mimic in nucleoside analogs with potential antiviral or anticancer properties.

In materials science, there is a strong drive toward sustainable, bio-based polymers and functional materials. rsc.org Derivatives of tetrahydrofuran are being explored for the creation of new polyesters and lubricants. rsc.orgacs.org The diol functionality of this compound provides two reactive handles for polymerization. Future work could focus on creating novel polymers where the specific trans stereochemistry of the diol unit imparts unique properties to the final material, such as improved thermal stability, biodegradability, or specific mechanical characteristics.

In the realm of supramolecular chemistry, the ability of molecules to self-assemble into larger, ordered structures is of great interest. acs.org The defined stereochemistry and hydrogen-bonding capabilities of this compound make it an attractive building block for the design of coordination cages, liquid crystals, or organogels. Future research could explore how the rigid, trans-substituted five-membered ring can be used to direct the assembly of complex three-dimensional architectures with novel functions.

| Interdisciplinary Field | Application of this compound | Future Research Direction |

| Medicinal Chemistry | Core scaffold for HIV protease inhibitors and antibacterial agents. rsc.orgpreprints.org | Design of novel nucleoside analogs and constrained peptidomimetics. |

| Materials Science | Monomer for bio-based polyesters and lubricants. rsc.orgacs.org | Synthesis of functional polymers with stereochemistry-dependent properties. |

| Supramolecular Chemistry | Potential building block for self-assembled structures. | Creation of chiral organogels, liquid crystals, or metal-organic frameworks. acs.org |

| Catalysis | Precursor to chiral ligands for asymmetric synthesis. | Development of novel diol-based ligands for transition metal catalysis. |

常见问题

Q. What advanced tools are recommended for analyzing enantiomeric excess in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。